SMN2-Stabilizer-27 is a modified antisense oligonucleotide designed to enhance the splicing of the Survival Motor Neuron 2 gene, which is crucial in the treatment of spinal muscular atrophy. Spinal muscular atrophy is a genetic disorder characterized by the loss of motor neurons, leading to muscle wasting and weakness. The SMN2 gene produces a protein that can partially compensate for the loss of the SMN1 gene, but it is often mis-spliced, resulting in insufficient functional protein production. The SMN2-Stabilizer-27 specifically targets regulatory elements within the SMN2 pre-mRNA to promote exon inclusion and increase functional SMN protein levels.
Source: The compound was developed through extensive research into alternative splicing mechanisms and antisense oligonucleotide technology, with significant contributions from studies focusing on the modulation of SMN2 splicing .
Classification: SMN2-Stabilizer-27 falls under the category of therapeutic oligonucleotides, specifically designed for splice modulation. It is classified as an antisense oligonucleotide that utilizes chemical modifications to enhance stability and efficacy in vivo.
The synthesis of SMN2-Stabilizer-27 involves several key methods:
The molecular structure of SMN2-Stabilizer-27 consists of a sequence of nucleotides designed to hybridize with specific regions of the SMN2 pre-mRNA. Key structural features include:
Data from studies indicate that effective binding leads to significant increases in full-length SMN protein production .
The primary chemical reaction involved in the action of SMN2-Stabilizer-27 is its hybridization with the target RNA sequence. This process can be described as follows:
The mechanism by which SMN2-Stabilizer-27 exerts its effects involves several steps:
Data from animal models have shown that administration of this compound can significantly raise levels of full-length SMN protein in tissues such as spinal cord and brain .
The physical and chemical properties of SMN2-Stabilizer-27 include:
These properties contribute to its effectiveness as a therapeutic agent for spinal muscular atrophy .
SMN2-Stabilizer-27 has significant scientific applications primarily in:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3